3-Fluoro-6-hydroxy-2-methylbenzaldehyde
Overview
Description
3-Fluoro-2-hydroxy-6-methylbenzaldehyde (FHBA) is a chemical compound that belongs to the class of aromatic aldehydes1. It has a molecular formula of C8H7FO2 and a molecular weight of 154.14 g/mol1.
Synthesis Analysis
The synthesis of 3-Fluoro-6-hydroxy-2-methylbenzaldehyde is not fully detailed in the available resources. However, it is known to be used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals1.Molecular Structure Analysis
The molecular structure of 3-Fluoro-6-hydroxy-2-methylbenzaldehyde consists of a benzene ring with a fluoro group, a hydroxy group, and a methyl group attached to it1. The exact positions of these groups on the benzene ring give the compound its unique properties.
Chemical Reactions Analysis
3-Fluoro-6-hydroxy-2-methylbenzaldehyde has been used in various scientific research applications due to its unique chemical properties1. It has been used as a starting material in the synthesis of fluorescent dyes and polymers, which have potential applications in materials science and biotechnology1.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-6-hydroxy-2-methylbenzaldehyde are not fully detailed in the available resources. However, it is known that it has a molecular weight of 154.14 g/mol1.
Scientific Research Applications
Synthesis and Anticancer Activity : 3-Fluoro-6-hydroxy-2-methylbenzaldehyde has been synthesized and investigated for its potential in anticancer applications. A study reported the synthesis of a series of fluorinated benzaldehydes, including 3-Fluoro-6-hydroxy-2-methylbenzaldehyde, which were used to create fluorinated analogues of combretastatins. These analogues exhibited in vitro anticancer properties, with some retaining potent cell growth inhibitory properties (Lawrence et al., 2003).
Fluorescent pH Sensor : A derivative, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, was found to behave as a highly selective fluorescent pH sensor. It exhibited a significant increase in fluorescence intensity over a specific pH range, making it valuable for studying biological organelles (Saha et al., 2011).
Herbicide Synthesis : The compound was used as a key intermediate in the synthesis of pyrimidinyloxybenzylamine herbicides. This synthesis involved steps such as hydroxidation, imination, and deoxidization, leading to the formation of novel compounds with confirmed structures through NMR and MS (Qi-sun, 2005).
Material Synthesis : The compound has also been used in material synthesis, such as the preparation of 2-chloro-6-methylbenzoic acid through methods involving nucleophilic aromatic substitution and carbonylation. This showcases its role in complex chemical syntheses and the production of commercially important materials (Daniewski et al., 2002).
Metal Ion Sensing : Quinoline-based isomers synthesized from 2-hydroxy-5-methylbenzaldehyde were used for fluorescence sensing of metal ions like Al3+ and Zn2+. These compounds displayed distinct fluorescence enhancement in the presence of these ions, indicating their potential in sensing and detection applications (Hazra et al., 2018).
Quantum Chemical Investigations : 3-Fluoro-6-hydroxy-2-methylbenzaldehyde and related compounds have been subject to quantum chemical calculations and spectroscopic analysis. This research provides insights into the electronic, structural, and nonlinear optical properties of these compounds, which are essential for understanding their chemical behavior and potential applications in various fields (Iyasamy et al., 2016).
Safety And Hazards
One of the limitations of using 3-Fluoro-6-hydroxy-2-methylbenzaldehyde is its potential toxicity1. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications1.
Future Directions
3-Fluoro-6-hydroxy-2-methylbenzaldehyde is a versatile compound that has been widely used in various scientific research applications, including drug discovery, organic synthesis, and material science1. Its unique properties make it a valuable tool for future research in these areas.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
3-fluoro-6-hydroxy-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFQWCIXZCMJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-hydroxy-2-methylbenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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